molecular formula C10H6F3N B2618494 7-(Trifluoromethyl)isoquinoline CAS No. 1194375-56-8

7-(Trifluoromethyl)isoquinoline

Cat. No. B2618494
CAS RN: 1194375-56-8
M. Wt: 197.16
InChI Key: VPKJYDOBSUBBPZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)isoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound . It is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

Fluorinated isoquinolines have been synthesized using various methods . These methods include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)isoquinoline is similar to that of isoquinoline, with the addition of a trifluoromethyl group . Isoquinoline is a bicyclic aromatic heterocycle, which consists of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The synthesis of fluorinated isoquinolines involves various chemical reactions . These include non-catalyzed reactions and cyclizations, as well as transition metal-catalyzed synthetic approaches . The reactions can be classified into three major groups: the direct fluorination onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Physical And Chemical Properties Analysis

Isoquinoline, the parent compound of 7-(Trifluoromethyl)isoquinoline, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinoline is not explicitly mentioned in the available literature .

Future Directions

Fluorinated isoquinolines, including 7-(Trifluoromethyl)isoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Future research may focus on developing more efficient synthetic methodologies for fluorinated isoquinolines and exploring their potential applications .

properties

IUPAC Name

7-(trifluoromethyl)isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKJYDOBSUBBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)isoquinoline

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